1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea
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Overview
Description
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes both chloro and methyl substituents on the phenyl rings, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea typically involves the reaction of 5-chloro-2-methylaniline with 2,4-dichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
5-chloro-2-methylaniline+2,4-dichlorophenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group, depending on the reducing agent used.
Substitution: The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interaction with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(2,4-dichlorophenyl)thiourea: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)-3-phenylthiourea: Lacks the additional chloro substituent, which may influence its chemical properties and applications.
The presence of both chloro and methyl groups in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(2,4-dichlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2S/c1-8-2-3-10(16)7-13(8)19-14(20)18-12-5-4-9(15)6-11(12)17/h2-7H,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUSHYSZSDBDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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